molecular formula C24H27NO11 B2675295 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside CAS No. 1174287-76-3

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Cat. No.: B2675295
CAS No.: 1174287-76-3
M. Wt: 505.476
InChI Key: UXRGMYFQEBYUQU-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-Glucopyranoside is a biochemical compound widely used in the biomedical industry . It serves as a substrate for enzymatic assays, specifically for the detection and measurement of enzymes involved in glycosylation processes . It is also a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase .


Synthesis Analysis

The synthesis of this compound involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone . The resulting adduct is then acetylated, reduced with borane in oxolane, and acetylated again to give the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO8 . Its chemical name is 7- [ [2- (Acetylamino)-2-deoxy-α-D-glucopyranosyl]oxy]-4-methyl-2 H -1-benzopyran-2-one . The molecular weight is 379.36 .


Chemical Reactions Analysis

This compound is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Scientific Research Applications

Enzyme Substrate for Lysozyme and N-acetyl-α-D-glucosaminidase

This compound serves as a fluorogenic substrate for lysozyme, offering a convenient method to study this enzyme's activity. The fluorescence intensity of 4-methylumbelliferyl derivatives increases upon enzymatic hydrolysis, allowing for the quantitative analysis of lysozyme activity in various biological samples. Similarly, it acts as a substrate for N-acetyl-α-D-glucosaminidase, facilitating the development of sensitive assays to measure this enzyme's activity in human blood serum and pig liver. These assays have significant implications for understanding lysosomal storage diseases and evaluating enzyme replacement therapies (Delmotte, Privat, & Monsigny, 1975) (Chow & Weissmann, 1981).

Diagnostic Tool for GM2 Gangliosidoses

In the context of genetic disorders, specifically GM2 gangliosidoses, derivatives of 4-methylumbelliferyl have been synthesized and used effectively for diagnosis using leukocytes. These compounds facilitate the discrimination of patients with Tay-Sachs disease and Sandhoff disease from healthy individuals and carriers, underscoring their utility in clinical diagnostics and potential for identifying disease variants (Inui & Wenger, 1984).

Prenatal Diagnosis and Carrier Detection

The application of 4-methylumbelliferyl derivatives extends to prenatal diagnosis and carrier detection of lysosomal storage diseases such as Tay-Sachs disease and Sanfilippo B disease. By employing specific enzymatic assays, these compounds allow for the accurate identification of carriers and the early detection of diseases in fetuses, showcasing their critical role in genetic counseling and preventive medicine (Ben-yoseph, Reid, Shapiro, & Nadler, 1985) (Marsh & Fensom, 1985).

Monitoring Macrophage Maturation

In immunological research, this compound and its derivatives are used to monitor the maturation of monocytes to macrophages by assaying specific lysosomal enzymes. This application highlights the compound's relevance in studies related to immune response and inflammation, providing insights into macrophage biology and potentially aiding in the development of immunotherapeutic strategies (Epstein, Yu, Chong, & Reese, 1981).

Mechanism of Action

The mechanism of action of this compound is based on its role as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes . It is also used in assays of N-Acetyl-a-D-glucosaminidase .

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRGMYFQEBYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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